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Compound of Interest

Compound Name: Ethyl 2,5-pyridine-dicarboxylate

Cat. No.: B8476080

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,5-pyridinedicarboxylate is a versatile chemical intermediate featuring a pyridine core
functionalized with two reactive ethyl ester groups. This arrangement allows for a variety of
chemical transformations, making it a valuable building block in organic synthesis. Its
derivatives are integral to the development of novel pharmaceuticals, functional materials, and
agrochemicals. The pyridine nitrogen can act as a nucleophile or base, and the ester groups
can undergo hydrolysis, amidation, and reduction to yield a diverse array of more complex
molecules.[1] This document provides detailed application notes and experimental protocols for
the use of diethyl 2,5-pyridinedicarboxylate in several key synthetic transformations.

Chemical and Physical Properties
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Property Value Reference
CAS Number 5552-44-3 [2]
Molecular Formula C11H13NOa [2]
Molecular Weight 223.23 g/mol [2]

Pale yellow to white
Appearance ] [1][3]
solid/powder

Melting Point 46-47 °C [1]

Applications
Diethyl 2,5-pyridinedicarboxylate serves as a crucial precursor in the synthesis of a wide range

of organic compounds. Key application areas include:

o Pharmaceutical Synthesis: The pyridine scaffold is a common motif in many biologically
active molecules.[4] Derivatives of diethyl 2,5-pyridinedicarboxylate are explored as potential
therapeutic agents.

o Materials Science: The corresponding diacid, 2,5-pyridinedicarboxylic acid, is a widely used
organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[1] These materials
have potential applications in gas storage, separation, and catalysis.

e Agrochemicals: Pyridine-based compounds are utilized in the formulation of herbicides and
pesticides.

Experimental Protocols
Synthesis of Diethyl 2,5-pyridinedicarboxylate

This protocol describes the synthesis of diethyl 2,5-pyridinedicarboxylate via Fischer
esterification of 2,5-pyridinedicarboxylic acid.

Reaction Scheme:

Materials:
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Molar Mass ( g/mol

Reagent | Quantity Moles
2,5-

Pyridinedicarboxylic 167.12 100 g 0.6
acid

Absolute Ethanol

46.07 300 mL -
(EtOH)
Concentrated Sulfuric

) 98.08 100 mL -

Acid (H2S0a4)
Benzene 78.11 200 mL -
Sodium Bicarbonate

84.01 As needed -
(NaHCO:3)
Ethyl Acetate (EtOAC) 88.11 As needed -
Brine - As needed -
Anhydrous Sodium

142.04 As needed -
Sulfate (Na2S0a4)
Silica Gel - 400 g -
Diethyl Ether (Et20) 74.12 As needed -
Hexane 86.18 As needed -

Procedure:[1]

e To a suspension of 100 g (0.6 mol) of 2,5-pyridinedicarboxylic acid in 300 mL of absolute
ethanol, slowly add 100 mL of concentrated sulfuric acid over 1.5 hours.

o Reflux the resulting brown reaction mixture for 16 hours.

e Add 200 mL of benzene and remove the benzene/ethanol/water azeotrope by distillation at a
rate of 30 mL every 30 minutes. Add a 1:1 benzene/ethanol mixture at 30-minute intervals to
maintain the volume.
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 After 5 hours of azeotropic distillation, pour the reaction mixture into 30 L of ice-water.
e Neutralize the mixture by the careful addition of solid sodium bicarbonate.
o Extract the product into ethyl acetate.

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure to obtain a yellow solid.

» Purify the crude product by silica gel column chromatography using a gradient of 25% to
50% diethyl ether in hexane as the eluent.

o Recrystallize the purified solid from a diethyl ether/hexane mixture to yield pale yellow
crystals of diethyl 2,5-pyridinedicarboxylate.

Expected Yield and Characterization:

Parameter Value Reference
Yield 90 g (67%) [1]
Melting Point 46-47 °C [1]

1730, 1710, 1600, 1375, 1280,
IR (mull, cm~1) [1]
1250, 1100, 1030, 750

1.47 and 1.50 (2 t, J=7.5 Hz,
6H), 4.55 and 4.62 (2 g, J=7.5
1H NMR (CDCls, 8) Hz, 4H), 8.17 (d, J=8 Hz, 1H),  [1]
8.47 (dd, J=2.5 Hz, J=8 Hz,
1H), 9.33 (d, J=2.5 Hz, 1H)

Workflow Diagram:

Esterification: Aqueous Workup:

A 3 Azeotropic Distillation: Purification: P
2,5-Pyridinedicarboxylic acid, Ice-water quench . Recrystallization: o P
—— Add Benzene | - . —| Silica Gel Chromatography - Diethyl 2,5-pyridinedicarboxylate
w Ethanol, H2SOs (conc.) Faae e Neutralize with NaHCOs (Etz0/Hexane) (Et20/Hexane)

Reflux, 16h Extract with EtOAc
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C2Hs00C-CsH3sN-COOC:2Hs + 2 H20 --(Acid or Base)--> HOOC-CsH3N-COOH + 2 C2HsOH

Hydrolysis Workflow

Amidation of 2,5-Pyridinedicarboxylic Acid

This protocol outlines a general procedure for the synthesis of N,N'-disubstituted pyridine-2,5-
dicarboxamides from the corresponding diacid. This often involves the in-situ formation of the
diacyl chloride.

Reaction Scheme (Two-step, one-pot):
e HOOC-CsH3N-COOH + 2 SOCI2 --> CIOC-CsH3N-COCI + 2 SOz + 2 HCI
e CIOC-CsH3N-COCI + 2 R2NH --> R2NOC-CsHsN-CONR2 + 2 HCI

Materials:

Reagent Example Amine

2,5-Pyridinedicarboxylic acid

Thionyl Chloride (SOCIz2)

Amine (e.g., N-ethylaniline) N-ethylaniline

Triethylamine (EtsN)

Dichloromethane (DCM), dry

Procedure (Adapted from a similar synthesis with the 2,6-isomer): [5]

e To a flask containing 2,5-pyridinedicarboxylic acid (1 equivalent), add an excess of thionyl
chloride.

o Reflux the suspension under an inert atmosphere for 16 hours, resulting in a clear solution.
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» Remove the excess thionyl chloride under reduced pressure to yield the crude diacyl
chloride.

» Dissolve the diacyl chloride in dry dichloromethane and cool the solution to 0 °C.

e In a separate flask, prepare a solution of the desired amine (4 equivalents) and triethylamine
(2 equivalents) in dry dichloromethane.

e Slowly add the amine solution to the diacyl chloride solution at O °C.
 Allow the reaction mixture to warm to room temperature and stir for 16 hours.
e Wash the reaction mixture with water, 1 M HCI, saturated aqueous NaHCOs, and brine.

» Dry the organic layer over MgSOa4, filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Example with 2,6-isomer):

Product Yield Reference

N2,N°-Diethyl-N2,N¢-
diphenylpyridine-2,6- 88% [5]

dicarboxamide

Workflow Diagram:

Acid Chloride Formation: Amide Coupling: EU e aE
2,5-Pyridinedicarboxylic acid, Add Amine and EtsN Aqueous Workup: I e s T G N,N'-disubstituted
SOCI: (excess) in dry DCM Wash with Hz0, HCI, NaHCO:, Brine Recws‘amzagonp y Pyridine-2,5-dicarboxamide
Reflux, 16h 0°C to RT, 16h
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Amidation Workflow
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Reduction of Diethyl 2,5-pyridinedicarboxylate

The ester functionalities can be reduced to alcohols using strong reducing agents like lithium
aluminum hydride (LiAIHa4).

Reaction Scheme:

Materials:
Reagent Molar Mass ( g/mol )
Diethyl 2,5-pyridinedicarboxylate 223.23
Lithium Aluminum Hydride (LiAIH4) 37.95
Tetrahydrofuran (THF), dry 72.11
Water 18.02

Sodium Hydroxide Solution (e.g., 15%)

Sodium Sulfate, anhydrous 142.04

Procedure (General for ester reduction):

e In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (2-3
equivalents) in dry THF.

e Cool the suspension to 0 °C in an ice bath.

e Slowly add a solution of diethyl 2,5-pyridinedicarboxylate (1 equivalent) in dry THF to the
LiAlH4 suspension.

» After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room
temperature and stir for an additional 4-6 hours.

o Carefully quench the reaction by slowly adding water, followed by a 15% NaOH solution, and
then more water (Fieser workup).

« Stir the resulting mixture until a white precipitate forms.
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e Filter the solid and wash thoroughly with THF or ethyl acetate.

» Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield the crude diol.

 Purify the product by column chromatography or recrystallization.
Expected Product: 2,5-Bis(hydroxymethyl)pyridine.

Note: Specific yield and characterization data for this reduction were not found in the searched
literature. The protocol is a general procedure for LiAlH4 reduction of esters.

Workflow Diagram:

Reduction: Isolation:

. . 9 Quench (Fieser Workup): fq e Purification:
LiAlH4 in dry THF, 0°C Filter precipitate q &
. i At | Slowly add H20, — 9 [—#| Column Chromatography or [~ 2,5-Bis(hydroxymethyl)pyridine
®_’ Add Diethyl 2,5-pyridinedicarboxylate 15% NaOH (ag), H:0 Wash with THF Recrystallization

Stir at RT, 4-6h Dry and concentrate filtrate

Click to download full resolution via product page
Reduction Workflow

Conclusion

Diethyl 2,5-pyridinedicarboxylate is a readily accessible and highly versatile chemical
intermediate. The protocols provided herein for its synthesis, hydrolysis, amidation (via the
diacid), and reduction demonstrate its utility in accessing a range of functionalized pyridine
derivatives. These derivatives are valuable precursors for applications in medicinal chemistry,
materials science, and agrochemical research. The provided workflows and quantitative data
serve as a practical guide for researchers in these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Diethyl 2,5-
pyridinedicarboxylate as a Chemical Intermediate]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b8476080#use-of-diethyl-2-5-
pyridinedicarboxylate-as-a-chemical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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